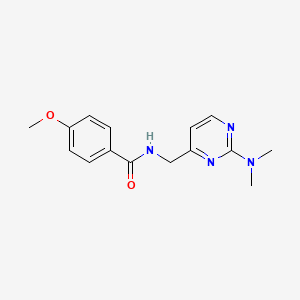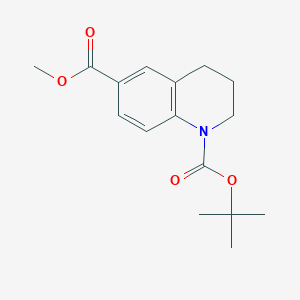
1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate, also known as TQD, is a chemical compound that has gained attention for its potential use in scientific research. TQD has been found to have various biochemical and physiological effects, making it a promising compound for research in several fields.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate is not fully understood. However, it is believed that 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate interacts with metal ions and forms complexes that can be detected by fluorescence. In the case of photodynamic therapy, 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate is activated by light and produces reactive oxygen species that can damage cancer cells. Further research is needed to fully understand the mechanism of action of 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate.
Biochemical and Physiological Effects
1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate has also been found to have anti-inflammatory properties, which can reduce inflammation in the body. In addition, 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate has been shown to have neuroprotective properties, which can protect neurons from damage and degeneration. These effects make 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate a promising compound for research in several fields.
Advantages and Limitations for Lab Experiments
One advantage of using 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate in lab experiments is its relative ease of synthesis. 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate can be synthesized in a laboratory setting using relatively simple methods. Another advantage is its fluorescence properties, which make it a useful tool for detecting metal ions. However, one limitation of using 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate in lab experiments is its limited solubility in water. This can make it difficult to work with in certain applications.
Future Directions
There are several future directions for research on 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate. One direction is to further investigate its potential as a fluorescent probe for the detection of metal ions. Another direction is to explore its potential as a photosensitizer for photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate and its various biochemical and physiological effects. Overall, 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate has shown promising results in various scientific research applications and has the potential to be further developed for use in several fields.
Synthesis Methods
The synthesis of 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate involves the reaction of 6-methyl-3,4-dihydroquinoline-2(1H)-one with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction yields 1-tert-butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate as the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate has been found to have various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate has also been used as a photosensitizer for photodynamic therapy, a treatment for cancer that involves the use of light-activated compounds to destroy cancer cells. 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate has shown promising results in both of these applications and has the potential to be further developed for use in these fields.
properties
IUPAC Name |
1-O-tert-butyl 6-O-methyl 3,4-dihydro-2H-quinoline-1,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-9-5-6-11-10-12(14(18)20-4)7-8-13(11)17/h7-8,10H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRXRZNEKTZSEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[4-cyano-2-(4-methylphenyl)pyrazol-3-yl]-N,N-dimethylmethanimidamide](/img/structure/B2898907.png)
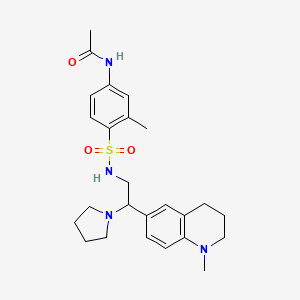
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B2898910.png)
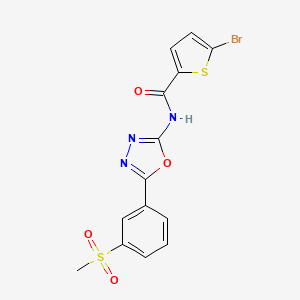


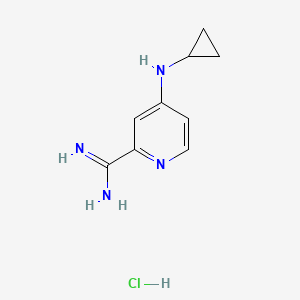
![N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide](/img/structure/B2898916.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2898920.png)

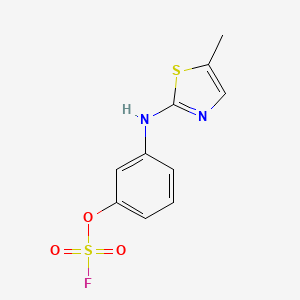
![2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2898924.png)

